REACTION_CXSMILES
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[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][C:14]([O:16]CC)=O)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:19][NH2:20]>C(O)C>[C:1]1([N:7]2[CH2:8][CH2:9][N:10]([CH2:13][C:14]([NH:19][NH2:20])=[O:16])[CH2:11][CH2:12]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Synthesized
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Type
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CUSTOM
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Details
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Purification by silica gel column chromatography (4:1 EtOAc:MeOH)
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Type
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CUSTOM
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Details
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afforded 1{30} (1.23 g, 87%) as a yellow oil
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Name
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Type
|
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Smiles
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C1(=CC=CC=C1)N1CCN(CC1)CC(=O)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |